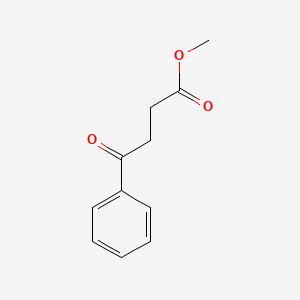

Methyl 3-benzoylpropionate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRCVKWYKYJEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179976 | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25333-24-8 | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-benzoylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-benzoylpropionate synthesis mechanism

An In-depth Technical Guide to the Synthesis of Methyl 3-Benzoylpropionate

Introduction

This compound, also known as methyl 4-oxo-4-phenylbutanoate, is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Its structure comprises a methyl ester and a ketone functional group, making it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the primary synthesis mechanism, including detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways. The synthesis is typically achieved through a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification.

Core Synthesis Pathway: A Two-Step Approach

The most common and industrially relevant synthesis of this compound involves two sequential core reactions:

-

Friedel-Crafts Acylation: Benzene is acylated using succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to produce 3-benzoylpropionic acid.[3]

-

Fischer Esterification: The resulting 3-benzoylpropionic acid is subsequently esterified with methanol using an acid catalyst, such as sulfuric acid (H₂SO₄), to yield the final product, this compound.[4][5]

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] It involves the addition of an acyl group to an aromatic ring.[6][7] In this synthesis, the acyl group is derived from succinic anhydride.

Reaction Mechanism

The reaction mechanism proceeds through several key steps:

-

Formation of the Acylium Ion Complex: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with succinic anhydride to form a highly electrophilic acylium ion-catalyst complex.[3][6] This complex formation polarizes the anhydride, making one of the carbonyl carbons susceptible to nucleophilic attack.

-

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic carbonyl carbon of the complex. This step temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][7][8]

-

Restoration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.[6]

-

Workup: The reaction mixture is treated with water to hydrolyze the aluminum chloride complex, liberating the 3-benzoylpropionic acid product and regenerating the AlCl₃ catalyst.[3][6]

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative procedure for the synthesis of 3-benzoylpropionic acid.

-

In a 2-L three-necked flask equipped with a mechanical stirrer and condensers, combine succinic anhydride (68 g, 0.68 mole) and dry, thiophene-free benzene (350 g, 4.5 moles).[3]

-

Begin stirring the mixture and add powdered, anhydrous aluminum chloride (200 g, 1.5 moles) all at once. An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride gas.[3]

-

Heat the mixture in an oil bath and maintain it at reflux for 30 minutes with continuous stirring.[3]

-

After the reflux period, cool the flask in a cold water bath.[3]

-

Slowly add 300 mL of water through a dropping funnel attached to one of the condensers to quench the reaction.[3]

-

Remove the excess benzene via steam distillation.[3]

-

The resulting product, 3-benzoylpropionic acid, can then be isolated, purified, and dried.

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Benzene is flammable and carcinogenic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Quantitative Data: Friedel-Crafts Acylation

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Succinic Anhydride | 100.07 | 68 | 0.68 | 1 |

| Benzene | 78.11 | 350 | 4.5 | 6.6 |

| Aluminum Chloride | 133.34 | 200 | 1.5 | 2.2 |

| Parameter | Value |

| Reaction Time | 30 minutes (reflux) |

| Solvent | Benzene (in excess) |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

Step 2: Fischer Esterification of 3-Benzoylpropionic Acid

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5] This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is typically used in large excess as the solvent.[5][9]

Reaction Mechanism

-

Protonation of Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 3-benzoylpropionic acid. This increases the electrophilicity of the carbonyl carbon.[5]

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[5]

-

Deprotonation: The protonated ester is deprotonated (by water or another methanol molecule) to yield the final product, this compound, and regenerate the acid catalyst.[5]

Experimental Protocol: Fischer Esterification

The following procedure describes the esterification of a similar compound, 3-phenylpropionic acid, and is applicable to 3-benzoylpropionic acid.

-

Combine 3-benzoylpropionic acid (e.g., 50g), methanol (250ml), and concentrated sulfuric acid (12ml) in a suitable flask.[4]

-

Heat the mixture under reflux for 12 hours.[4]

-

After reflux, evaporate the excess methanol under reduced pressure.[4]

-

Add the residue to a saturated aqueous sodium bicarbonate solution (100ml) containing ice (400g) to neutralize the remaining acid.[4]

-

Extract the mixture with a suitable organic solvent like ether (5 x 100ml).[4]

-

Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the crude this compound as an oil.[4]

-

The crude product can be further purified by vacuum distillation.

Quantitative Data: Fischer Esterification

| Reactant/Reagent | Amount (g) | Amount (mL) | Role |

| 3-Phenylpropionic Acid | 50 | - | Starting Material |

| Methanol | - | 250 | Reagent & Solvent |

| Conc. Sulfuric Acid | - | 12 | Catalyst |

| Parameter | Value |

| Reaction Time | 12 hours (reflux) |

| Workup | Neutralization with NaHCO₃, Ether Extraction |

Overall Experimental Workflow

The entire synthesis process can be visualized as a sequential workflow, starting from the raw materials and proceeding through the two main reaction steps to the final purified product.

References

- 1. This compound | 25333-24-8 | ABA33324 [biosynth.com]

- 2. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-benzoylpropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-benzoylpropionate, also known as methyl 4-oxo-4-phenylbutanoate, is a keto ester of significant interest in organic synthesis and as a building block for various pharmaceuticals and other complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols and visual representations of key workflows.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values have been compiled from various chemical data sources.[1][2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2][3] |

| Appearance | Solid, semi-solid, or liquid | |

| Boiling Point | 172-174 °C at 10 mmHg | [4] |

| 307.8 °C at 760 mmHg | [1] | |

| Density | 1.14 g/cm³ | [4] |

| Refractive Index | 1.523-1.525 | [4] |

| Solubility | Soluble in Chloroform | [5] |

| Flash Point | 172-174°C/10mm | [4] |

| InChI Key | XVRCVKWYKYJEIG-UHFFFAOYSA-N | [3] |

| CAS Number | 25333-24-8 | [1][2][3] |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of 3-benzoylpropionic acid with methanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of methanol and/or by the removal of water as it is formed.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis via Fischer Esterification

This protocol is adapted from the general procedure for Fischer esterification.[6][7][8]

Materials:

-

3-Benzoylpropionic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-benzoylpropionic acid and an excess of methanol (e.g., 10-20 equivalents).

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

-

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Determination of Physicochemical Properties

The following diagram illustrates the logical workflow for characterizing the synthesized this compound.

1. Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

2. Boiling Point Determination

The boiling point at reduced pressure can be determined by vacuum distillation.

Procedure:

-

A sample of this compound is placed in a distillation flask equipped with a magnetic stirrer.

-

The distillation apparatus is assembled for vacuum distillation, including a condenser, receiving flask, and a connection to a vacuum pump with a manometer.

-

The system is evacuated to the desired pressure.

-

The sample is heated with stirring.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

3. Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed in various solvents.

Procedure:

-

To a series of small test tubes, add a small, pre-weighed amount of this compound (e.g., 10 mg).

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene).

-

Vortex or shake the tubes vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect for the complete dissolution of the solid. If dissolved, the substance is soluble. If not, it is considered insoluble or sparingly soluble.

-

For a more quantitative measure, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.

4. Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure.[9]

Procedure:

-

Dissolve a small amount of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer.

-

Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.

b. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3]

Procedure:

-

A spectrum of neat liquid can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Alternatively, for a solid sample, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

-

The sample is then placed in the beam of an FTIR spectrometer and the spectrum is recorded.

c. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3]

Procedure:

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

-

The sample is ionized using an appropriate technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective utilization of this important chemical intermediate in their work. The provided workflows and protocols offer a structured approach to the synthesis and analysis of this compound, ensuring reliable and reproducible results.

References

- 1. This compound(25333-24-8) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 2-methyl-4-oxo-4-phenylbutanoate | C12H14O3 | CID 569305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. METHYL 3-(N-BENZYLAMINE)PROPIONATE(23574-01-8) 1H NMR spectrum [chemicalbook.com]

Methyl 3-benzoylpropionate: A Technical Guide for Researchers

CAS Number: 25332-35-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-benzoylpropionate, a versatile chemical intermediate with potential applications in pharmaceutical research and development. This document consolidates its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological significance, drawing from studies on closely related compounds.

Chemical and Physical Properties

This compound, also known as methyl 4-oxo-4-phenylbutanoate, is a keto ester with the molecular formula C₁₁H₁₂O₃.[1] It serves as a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 25332-35-0 | |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| IUPAC Name | methyl 4-oxo-4-phenylbutanoate | [1] |

| Synonyms | 3-Benzoylpropionic acid methyl ester, Methyl 4-oxo-4-phenylbutyrate | [2] |

| Appearance | Information not available | |

| Boiling Point | Information not available | |

| Melting Point | Information not available | |

| Solubility | Information not available | |

| Purity (typical) | >98.0% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to yield 3-benzoylpropionic acid. The subsequent step is the Fischer esterification of the resulting carboxylic acid with methanol to produce the final methyl ester.

Experimental Protocols

Step 1: Synthesis of 3-Benzoylpropionic Acid via Friedel-Crafts Acylation

This protocol is adapted from established methods for Friedel-Crafts acylation.

Materials:

-

Benzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add benzene and succinic anhydride.

-

Slowly add anhydrous aluminum chloride to the mixture. An exothermic reaction will occur.

-

Heat the mixture to reflux for approximately 30 minutes.

-

After cooling, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

The crude 3-benzoylpropionic acid will precipitate.

-

Isolate the product by filtration and wash with cold water.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound via Fischer Esterification

This is a general procedure for Fischer esterification.

Materials:

-

3-Benzoylpropionic acid (from Step 1)

-

Methanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve 3-benzoylpropionic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation or column chromatography.

Biological Activity and Potential Applications in Drug Development

While direct biological data for this compound is limited, studies on its parent compound, 3-benzoylpropionic acid, and other derivatives suggest potential pharmacological activities.

Anti-inflammatory and Analgesic Properties

Research on 3-benzoylpropionic acid has demonstrated its anti-inflammatory and analgesic effects in animal models.[3] The proposed mechanism involves the modulation of key inflammatory mediators. Specifically, it has been shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory exudates.[3]

This suggests that this compound, as a prodrug, could be hydrolyzed in vivo to 3-benzoylpropionic acid, thereby exerting similar anti-inflammatory and analgesic effects.

Antibacterial Activity

A study on a related compound, 4-oxo-4-chlorophenylbutenoyl methyl ester, revealed its potent activity against Mycobacterium tuberculosis.[4] This derivative was found to inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in the menaquinone biosynthesis pathway of the bacterium.[4] The study proposed that the methyl ester acts as a prodrug, penetrating the bacterial cell where it is hydrolyzed and then reacts with Coenzyme A to form the active inhibitor.[4] This suggests that this compound could be a scaffold for the development of novel antibacterial agents targeting the MenB enzyme.

| Compound | Target Organism | Target Enzyme | Activity | Reference |

| 4-oxo-4-chlorophenylbutenoyl methyl ester | Mycobacterium tuberculosis | MenB | MIC: 0.6 µg/mL (replicating), 1.5 µg/mL (non-replicating) | [4] |

Intermediate in Pharmaceutical Synthesis

Ethyl 3-oxo-4-phenylbutanoate, a closely related compound, is a crucial intermediate in the synthesis of various pharmaceuticals, including pyrazolone derivatives with analgesic and anti-inflammatory properties, and pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression.[5] It is also a precursor for the synthesis of enalapril, an angiotensin-converting enzyme (ACE) inhibitor.[6] Given its structural similarity, this compound holds potential as a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Safety and Handling

Detailed safety and handling information for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for application in drug discovery and development. Its straightforward two-step synthesis makes it an accessible building block for medicinal chemists. While direct biological data is sparse, the demonstrated anti-inflammatory, analgesic, and antibacterial activities of its close analogs and parent compound highlight promising avenues for future research. Further investigation into the specific biological targets and a broader screening of its pharmacological profile are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers interested in exploring the utility of this compound in their scientific endeavors.

References

Spectroscopic Analysis of Methyl 3-benzoylpropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-benzoylpropionate (C₁₁H₁₂O₃, CAS No: 25333-24-8), a compound of interest in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

This compound, also known as methyl 4-oxo-4-phenylbutanoate, possesses the following chemical structure:

Chemical Formula: C₁₁H₁₂O₃[1][2] Molecular Weight: 192.21 g/mol [1][2][3]

Spectroscopic Data

The spectroscopic data presented below are crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[4][5][6]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 - 8.05 | Multiplet | 2H | Aromatic (ortho-protons of benzoyl group) |

| 7.40 - 7.60 | Multiplet | 3H | Aromatic (meta- and para-protons of benzoyl group) |

| 3.68 | Singlet | 3H | -OCH₃ (Methyl ester) |

| 3.30 | Triplet | 2H | -C(=O)CH₂- |

| 2.80 | Triplet | 2H | -CH₂C(=O)O- |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 198.0 | C=O | Benzoyl Carbonyl |

| 173.2 | C=O | Ester Carbonyl |

| 136.7 | C | Aromatic (quaternary) |

| 133.2 | CH | Aromatic (para) |

| 128.6 | CH | Aromatic (meta) |

| 128.0 | CH | Aromatic (ortho) |

| 51.8 | CH₃ | -OCH₃ |

| 34.0 | CH₂ | -C(=O)CH₂- |

| 28.2 | CH₂ | -CH₂C(=O)O- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound is typically obtained from a liquid film (neat).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3060 | Medium | C-H Stretch | Aromatic |

| ~2950 | Medium | C-H Stretch | Aliphatic |

| ~1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~1685 | Strong | C=O Stretch | Ketone Carbonyl |

| ~1600, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1215, 1160 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique used for this analysis.

Table 4: Major Mass Spectrometry Peaks (m/z) for this compound

| m/z | Relative Intensity | Assignment |

| 192 | Low | [M]⁺ (Molecular Ion) |

| 161 | High | [M - OCH₃]⁺ |

| 105 | Base Peak | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

| 51 | Medium | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment being used.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.[4] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.[4]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 or 500 MHz NMR spectrometer at ambient temperature.[7]

-

Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample will be vaporized and separated on the GC column before entering the mass spectrometer. Use standard electron ionization (70 eV).

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 25333-24-8 | ABA33324 [biosynth.com]

- 3. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Methyl 3-benzoylpropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Methyl 3-benzoylpropionate (CAS No: 25333-24-8), a key intermediate in various chemical syntheses. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines known solubility properties and provides comprehensive experimental protocols for determining solubility in various organic solvents.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development and chemical synthesis, solubility influences bioavailability, reaction kinetics, and the ease of product isolation and purification.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. However, qualitative assessments have indicated its solubility in certain non-polar solvents.

| Solvent | Chemical Formula | Solubility |

| Chloroform | CHCl₃ | Soluble |

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, two robust experimental protocols are detailed below. These methods can be employed to accurately determine the solubility of this compound in a variety of organic solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1] It involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached, followed by the separation of the undissolved solid and analysis of the solute concentration in the saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally, but a period of 24-48 hours is often sufficient.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed to permit the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).

-

-

Analysis:

-

Accurately transfer a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[2][3]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute residue.[2]

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used. The results are typically expressed in units of mg/mL or g/100mL.

-

UV/Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. This compound, with its aromatic ketone structure, is an excellent candidate for this technique. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent itself should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The resulting linear equation will be used to determine the concentration of unknown samples.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution of this compound and separate the supernatant.

-

-

Analysis:

-

Dilute an accurately measured aliquot of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent.

-

Conclusion

While quantitative solubility data for this compound in a broad array of organic solvents is not extensively documented in readily available literature, this guide provides the necessary framework for its determination. The detailed gravimetric and UV/Vis spectroscopic protocols offer robust and reliable means to generate a comprehensive solubility profile. Such data is invaluable for researchers and professionals in optimizing synthetic pathways, purification techniques, and the development of novel formulations. It is recommended that these experimental protocols be employed to establish a quantitative understanding of the solubility of this compound in solvents relevant to specific research and development applications.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl 3-benzoylpropionate

Introduction

Methyl 3-benzoylpropionate, a beta-keto ester, is a molecule of interest in organic synthesis and potentially in the development of new chemical entities. Its structure, incorporating both a ketone and a methyl ester functional group, dictates its reactivity and thermal behavior. Understanding the thermal stability and degradation pathways of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide aims to provide a comprehensive overview of the predicted thermal properties and degradation mechanisms of this compound, drawing upon data from similar compounds and general chemical principles.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Boiling Point | 307.8 °C at 760 mmHg | |

| Flash Point | 134.6 °C | |

| Density | 1.104 g/cm³ | |

| Refractive Index | 1.523-1.525 |

Predicted Thermal Stability and Degradation Profile

Due to the absence of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, its thermal stability is inferred from related compounds. Generally, esters and ketones exhibit moderate to high thermal stability.

Analogous Compound Data

To estimate the thermal behavior of this compound, we can examine data from structurally similar compounds.

| Compound | Structure | Onset Decomposition Temperature (°C) | Key Degradation Products |

| Ethyl benzoylacetate | C₆H₅COCH₂COOC₂H₅ | Not specified, but likely undergoes decarboxylation upon hydrolysis and heating. | Benzaldehyde, Acetophenone, Ethanol, CO₂ |

| Methyl Salicylate | C₈H₈O₃ | ~200-300 | Phenol, Methanol, CO₂ |

| Generic Fatty Acid Methyl Esters (FAMEs) | R-COOCH₃ | 250-400 | Alkanes, Alkenes, CO, CO₂, Methanol |

Note: The decomposition temperatures and products are generalized from various sources and can vary based on experimental conditions.

Based on these analogs, the thermal decomposition of this compound is anticipated to initiate at temperatures above 200°C. The presence of the benzoyl group likely imparts a degree of thermal stability compared to simple alkyl esters.

Proposed Thermal Degradation Pathway

The degradation of this compound is likely to proceed through several pathways, primarily dictated by the cleavage of the ester and the carbon-carbon bonds within the propionate chain. A plausible degradation pathway is initiated by the hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid.

Caption: Proposed thermal degradation pathways of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation of this compound, the following standard methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and characterize the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C or higher, until no further mass loss is observed. A linear heating rate of 10°C/min is typically used.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature is determined from the intersection of the baseline and the tangent of the mass loss curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, heat of fusion, and identify other thermal transitions such as glass transitions or solid-solid phase changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

-

Second Heating Scan: A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) will appear as peaks. The melting point is typically taken as the onset or peak of the melting endotherm. The area under the peak corresponds to the enthalpy of the transition.

Conclusion

While specific experimental data for this compound is lacking, this guide provides a robust theoretical framework for understanding its thermal stability and degradation. Based on its chemical structure and data from analogous compounds, it is predicted to have moderate thermal stability, with decomposition likely initiating above 200°C. The primary degradation pathway is proposed to involve hydrolysis followed by decarboxylation. The provided experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. For professionals in research and drug development, a thorough experimental investigation following these guidelines is essential to ensure the safe and effective use of this compound.

Methyl 3-benzoylpropionate: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Methyl 3-benzoylpropionate (CAS No. 25333-24-8), also known as Methyl 4-oxo-4-phenylbutanoate. This document is intended to equip researchers and professionals in drug development with the necessary information for the safe handling, storage, and disposal of this chemical intermediate.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1] It is important to be aware of its physical characteristics to ensure proper handling and storage.

| Property | Value | Reference |

| CAS Number | 25333-24-8 | |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Boiling Point | 172-174 °C @ 10 mmHg | |

| Appearance | Solid, semi-solid, or liquid | |

| Storage Temperature | Room temperature, sealed in a dry environment |

Hazard Identification and Toxicological Data

The Globally Harmonized System (GHS) classification for Methyl 3-oxo-4-phenylbutanoate suggests the following potential hazards:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

One available Safety Data Sheet (SDS) for this compound provides a National Fire Protection Association (NFPA) 704 diamond rating, which should be considered with caution due to the GHS data on a similar compound:

| NFPA 704 Diamond | Rating | Indication |

| Health (Blue) | 0 | Poses no health hazard, no precautions necessary. |

| Flammability (Red) | 1 | Materials that require considerable preheating before ignition and combustion can occur. |

| Instability/Reactivity (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

Given the potential for skin, eye, and respiratory irritation as suggested by the GHS classification of a similar compound, it is prudent to adopt safety protocols that reflect these higher potential hazards.

Experimental Protocols

The following protocols are general best practices for handling chemical intermediates like this compound in a laboratory setting.

Safe Handling Protocol

Due to its potential as an irritant and its classification as an alkylating agent, which are often toxic, mutagenic, and/or carcinogenic, appropriate personal protective equipment (PPE) and handling procedures are essential.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling Procedures:

-

All handling of this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoid inhalation of any vapors or dust.

-

Prevent contact with skin and eyes.

-

After handling, wash hands thoroughly with soap and water.

-

Ensure that an eyewash station and safety shower are readily accessible.

Spill Cleanup Protocol

In the event of a spill, the following procedure should be followed:

-

Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.

-

Wear Appropriate PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.

-

Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.

-

Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the Area: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the container with the absorbed material and any contaminated cleaning materials as hazardous waste.

Disposal Protocol

All waste containing this compound should be treated as hazardous chemical waste.

-

Waste Collection: Collect all liquid and solid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area.

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[3]

Synthesis Protocol Example

The following is a generalized procedure for the synthesis of an ester like this compound, based on common esterification methods.

-

Reaction Setup: In a round-bottom flask, combine 3-benzoylpropionic acid with an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

-

Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

-

Workup: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Visualized Workflow for Safe Handling and Emergency Response

The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

Caption: Workflow for the safe handling and emergency response for this compound.

References

The Multifaceted Biological Activities of Methyl 3-Benzoylpropionate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-benzoylpropionate and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by a core benzoylpropionate structure, have been extensively modified to explore their therapeutic potential. This technical guide provides an in-depth overview of the anti-inflammatory, anticancer, and immunomodulatory activities of various this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through relevant signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent therapeutic application of this compound derivatives lies in their potential as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammatory responses while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Quantitative Data: COX-2 Inhibitory Activity

A series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates has been synthesized and evaluated for their in-vitro COX-2 inhibitory activity. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below.

| Compound ID | R1 | R2 | IC50 (µM) for COX-2 |

| 4a | CH3 | H | 25.83 |

| 4b | CH3 | F | 19.24 |

| 4c | CH3 | Cl | 15.78 |

| 4d | CH3 | Br | 12.51 |

| 4e | CN | CN | 6.71 |

| 4f | CN | F | 41.59 |

| 4g | CN | Cl | 38.62 |

| Indomethacin | - | - | 6.84 |

Data sourced from a study on novel methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates as promising anti-inflammatory agents.[1]

Compound 4e , featuring cyano groups at both the indolizine and benzoyl moieties, emerged as the most potent COX-2 inhibitor in this series, with an IC50 value comparable to the established NSAID, indomethacin.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following protocol outlines the general procedure for determining the COX-2 inhibitory activity of test compounds.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

A fluorescent probe (e.g., ADHP)

-

Test compounds and a reference inhibitor (e.g., celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the fluorescent probe in each well of a 96-well plate.

-

Add the test compounds at various concentrations to the respective wells. Include wells with a known COX-2 inhibitor as a positive control and wells with solvent (e.g., DMSO) as a negative control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and calculate the IC50 value using a suitable software.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the central role of COX-2 in the inflammatory signaling cascade.

Anticancer Activity

Certain derivatives of this compound have demonstrated promising antiproliferative activity against various cancer cell lines. A notable example is a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides.

Quantitative Data: Anticancer Activity

The cytotoxic effects of these quinoxaline derivatives were evaluated against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The IC50 values are presented below.

| Compound ID | R Group | IC50 (µg/mL) on HCT-116 | IC50 (µg/mL) on MCF-7 |

| 11a | Glycine methyl ester | 3.5 | 4.2 |

| 11b | β-Alanine methyl ester | 4.1 | 5.3 |

| 11c | L-Phenylalanine methyl ester | 2.8 | 3.1 |

| 11d | L-Glutamic acid dimethyl ester | 5.2 | 6.5 |

| 11e | L-Valine methyl ester | 1.9 | 2.3 |

| 12a | n-Butylamine | 7.52 | - |

| Doxorubicin | - | 3.23 | 3.23 |

Data sourced from a study on the anticancer activity of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates.[3]

Compound 11e , incorporating a valine methyl ester moiety, exhibited the most potent anticancer activity against both cell lines, with IC50 values lower than the standard chemotherapeutic drug, doxorubicin.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Potential Anticancer Mechanism

While the precise mechanism for all derivatives is not fully elucidated, some quinoxaline derivatives are known to target receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2. Inhibition of this pathway can stifle tumor growth by cutting off its blood supply.

Immunomodulatory Activity

3-Benzoylpropionic acid derivatives have also been investigated for their immunomodulatory properties, particularly in the context of autoimmune diseases like rheumatoid arthritis.[4] These compounds have been shown to suppress adjuvant-induced arthritis in rat models, suggesting an ability to modulate the immune response.[4]

Quantitative Data: Suppression of Adjuvant Arthritis

While specific IC50 values for immunomodulation are not as commonly reported as for enzyme inhibition or cytotoxicity, studies have demonstrated a dose-dependent reduction in paw swelling in rats with adjuvant-induced arthritis upon treatment with 3-benzoylpropionic acid derivatives. For instance, a study reported that these compounds possess potent suppressing activity on adjuvant arthritis in rats.[4] A quantitative structure-activity relationship (QSAR) analysis suggested that the electronic effects and the structural features of the substituents on the benzene ring are important for this activity.[4]

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

This in vivo model is widely used to screen for potential anti-arthritic and immunomodulatory drugs.

Materials:

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

-

Susceptible rat strain (e.g., Lewis rats)

-

Test compounds and vehicle control

-

Calipers for measuring paw volume

Procedure:

-

Induce arthritis by a single intradermal injection of FCA into the footpad or base of the tail of the rats.

-

Administer the test compounds orally or via another appropriate route, starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model). A control group receives the vehicle alone.

-

Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign an arthritis score based on the severity of these signs.

-

At the end of the study period, euthanize the animals and collect tissues (e.g., joints, spleen) for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Blood samples can also be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6).

-

Compare the arthritis scores, paw volumes, and histological findings between the treated and control groups to evaluate the efficacy of the test compounds.

Signaling Pathway: JAK-STAT in Rheumatoid Arthritis

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the pathogenesis of rheumatoid arthritis, mediating the effects of numerous pro-inflammatory cytokines.

Conclusion

This compound derivatives have emerged as a promising scaffold in drug discovery, exhibiting a diverse range of biological activities. Their anti-inflammatory effects, mediated through COX-2 inhibition, offer a potential avenue for the development of safer NSAIDs. The anticancer properties of certain quinoxaline-containing derivatives highlight their potential in oncology, possibly through the inhibition of key signaling pathways like VEGFR-2. Furthermore, the immunomodulatory effects of 3-benzoylpropionic acid derivatives in preclinical models of arthritis suggest their therapeutic utility in autoimmune disorders, potentially by modulating pathways such as JAK-STAT.

The data and protocols presented in this guide underscore the significant therapeutic potential of this class of compounds. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety evaluations, is warranted to translate these promising preclinical findings into clinically effective therapies.

References

- 1. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Methyl 3-benzoylpropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-benzoylpropionate, also known as methyl 4-oxo-4-phenylbutanoate, is a keto-ester of significant interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzoyl group attached to a propionate methyl ester backbone, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound, tailored for professionals in the fields of chemical research and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the cornerstone reactions in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a method for the acylation of aromatic compounds, opening up new avenues for the synthesis of aromatic ketones.[1]

The historical significance of this compound lies in its role as a building block. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for the compound.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25333-24-8 | [4] |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| IUPAC Name | methyl 4-oxo-4-phenylbutanoate | |

| Synonyms | 3-Benzoylpropionic acid methyl ester, Methyl 4-oxo-4-phenylbutyrate | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | Solid or semi-solid or liquid | |

| Boiling Point | 307.8 °C at 760 mmHg, 172-174 °C at 10 mmHg | [4][5] |

| Density | 1.104 g/cm³ | [4] |

| Refractive Index | 1.523-1.525 | [4] |

| Solubility | Soluble in Chloroform | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methylene protons, and methyl ester protons. | [4][6] |

| ¹³C NMR (CDCl₃) | Signals for carbonyl carbons (ketone and ester), aromatic carbons, methylene carbons, and the methyl ester carbon. | [7] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z 192) and characteristic fragment ions at m/z 105, 77, and 161. | [8] |

| Infrared (IR) | Characteristic absorption bands for C=O stretching (ketone and ester), C-O stretching, and aromatic C-H stretching. | [4] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the Friedel-Crafts acylation of benzene with succinic anhydride to produce 3-benzoylpropionic acid, followed by the Fischer esterification of the acid with methanol.

Step 1: Synthesis of 3-Benzoylpropionic Acid via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of benzene.[2][9]

Materials:

-

Benzene (anhydrous, thiophene-free)

-

Succinic anhydride

-

Aluminum chloride (anhydrous, powdered)

-

Concentrated Hydrochloric Acid

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Beakers

-

Buchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 350 g (4.5 moles) of dry, thiophene-free benzene and 68 g (0.68 mole) of succinic anhydride.[2][9]

-

With stirring, add 200 g (1.5 moles) of powdered anhydrous aluminum chloride all at once. An exothermic reaction with the evolution of hydrogen chloride gas will occur.[2][9]

-

Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain reflux for 30 minutes with continuous stirring.[2][9]

-

After the reflux period, cool the flask in an ice-water bath.

-

Slowly and carefully add 300 mL of cold water through a dropping funnel.[9]

-

Add 100 mL of concentrated hydrochloric acid.[9]

-

Remove the excess benzene by steam distillation.[9]

-

Transfer the hot mixture to a beaker and allow it to cool. The 3-benzoylpropionic acid will separate as an oil which will solidify upon cooling.[9]

-

Collect the solid product by vacuum filtration and wash it with a cold mixture of 50 mL of concentrated hydrochloric acid and 150 mL of water, followed by a wash with 200 mL of cold water.[9]

-

Dry the product. The expected yield of 3-benzoylpropionic acid is 77-82%.[2]

Step 2: Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 3-benzoylpropionic acid with methanol.[10][11][12]

Materials:

-

3-Benzoylpropionic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the 3-benzoylpropionic acid in a large excess of methanol (methanol can serve as both reactant and solvent).[12]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a small-scale reaction).[10]

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst (be cautious of CO₂ evolution), and finally with brine.[10][13]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Reaction Mechanisms and Workflows

The synthesis of this compound involves two fundamental organic reactions. The following diagrams illustrate the key transformations and experimental workflows.

Friedel-Crafts Acylation of Benzene with Succinic Anhydride

Caption: Mechanism of Friedel-Crafts Acylation.

Fischer Esterification of 3-Benzoylpropionic Acid

Caption: Mechanism of Fischer Esterification.

General Experimental Workflow

Caption: Overall synthesis workflow.

Conclusion

This compound is a compound with a rich history rooted in the foundational principles of organic chemistry. Its synthesis, primarily through a two-step process involving Friedel-Crafts acylation and Fischer esterification, is a testament to the enduring utility of these classic reactions. For researchers and professionals in drug development, a comprehensive understanding of its properties, synthesis, and characterization is paramount for its effective use as a versatile chemical intermediate. The detailed protocols and data presented in this guide serve as a valuable resource for the practical application and further investigation of this important molecule.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 4. Page loading... [wap.guidechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound(25333-24-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzenebutanoic acid, gamma-oxo-, methyl ester | C11H12O3 | CID 141190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to Methyl 3-benzoylpropionate: Structural Analogs and Derivatives as Modulators of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-benzoylpropionate and its structural analogs and derivatives, with a focus on their synthesis, biological activities, and mechanisms of action as anti-inflammatory and immunomodulatory agents. This document details quantitative structure-activity relationship data, provides explicit experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting inflammatory diseases.

Introduction

This compound is an organic compound with the chemical formula C₁₁H₁₂O₃.[1] It and its parent compound, 3-benzoylpropionic acid, have garnered interest in medicinal chemistry due to their demonstrated immunomodulatory and anti-inflammatory properties.[2][3] Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. This guide explores the chemical space around this compound, examining its structural analogs and derivatives as potential therapeutic agents.

Chemical Properties and Synthesis

This compound is a methyl ester of 3-benzoylpropionic acid. It is also known as methyl 4-oxo-4-phenylbutanoate.[1] The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common method involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by esterification of the resulting carboxylic acid.

General Synthesis of 3-Benzoylpropionic Acid Derivatives

The synthesis of 3-benzoylpropionic acid derivatives often starts from a substituted benzene, which undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a substituted 3-benzoylpropionic acid.

Esterification to this compound Derivatives

The resulting 3-benzoylpropionic acid derivative can then be esterified to its corresponding methyl ester using methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄).

Biological Activity and Mechanism of Action

Derivatives of 3-benzoylpropionic acid have shown significant potential as anti-inflammatory and immunomodulatory agents. Their mechanism of action is believed to be multifactorial, primarily involving the inhibition of key enzymes in the inflammatory pathway and modulation of inflammatory signaling cascades.

Anti-inflammatory and Analgesic Effects

Studies on 3-benzoylpropionic acid have demonstrated its potent anti-inflammatory and analgesic properties. In vivo studies have shown a significant reduction in cell migration, nitric oxide (NO) levels, and prostaglandin E2 (PGE2) levels at a dose of 0.5mg/kg.[2][3] This suggests that the compound can effectively mitigate the inflammatory response.

Mechanism of Action: COX Inhibition and NF-κB Signaling

The anti-inflammatory effects of many arylpropionic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. Furthermore, evidence suggests that these compounds may also modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can suppress the production of a wide array of inflammatory mediators.

Quantitative Data